Cas no 224054-24-4 (L-Cysteine-1-13C)

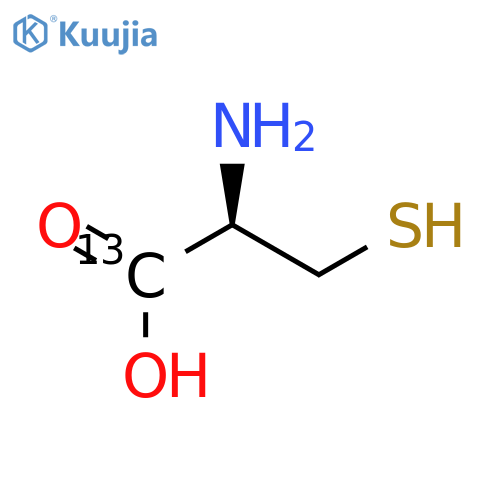

L-Cysteine-1-13C structure

商品名:L-Cysteine-1-13C

L-Cysteine-1-13C 化学的及び物理的性質

名前と識別子

-

- L-Cysteine-1-13C

- HY-Y0337S3

- MS-22760

- CS-0376142

- L-Cysteine-1-13C, 99 atom % 13C, 98% (CP)

- DB-276990

- L-(1-~13~C)Cysteine

- 224054-24-4

- (1-13C)Cysteine

- L-CYSTEINE (1-13C)

- DTXSID40745847

- (2R)-2-amino-3-sulfanyl(113C)propanoic acid

-

- インチ: InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1

- InChIKey: XUJNEKJLAYXESH-NSQKCYGPSA-N

- ほほえんだ: C(C(C(=O)O)N)S

計算された属性

- せいみつぶんしりょう: 122.02310447g/mol

- どういたいしつりょう: 122.02310447g/mol

- 同位体原子数: 1

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 75.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.5

- トポロジー分子極性表面積: 64.3Ų

L-Cysteine-1-13C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C995003-250mg |

L-Cysteine-1-13C |

224054-24-4 | 250mg |

$ 1035.00 | 2023-09-08 | ||

| TRC | C995003-500mg |

L-Cysteine-1-13C |

224054-24-4 | 500mg |

$ 1851.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-500581-250mg |

L-Cysteine-1-13C, |

224054-24-4 | 250mg |

¥13087.00 | 2023-09-05 | ||

| 1PlusChem | 1P00C3L1-50mg |

L-Cysteine-1-13C |

224054-24-4 | 97% | 50mg |

$3936.00 | 2023-12-18 | |

| 1PlusChem | 1P00C3L1-10mg |

L-Cysteine-1-13C |

224054-24-4 | 97% | 10mg |

$1346.00 | 2023-12-18 | |

| Key Organics Ltd | MS-22760-1mg |

L-Cysteine-1-13C |

224054-24-4 | >97% | 1mg |

£426.83 | 2025-02-09 | |

| 1PlusChem | 1P00C3L1-25mg |

L-Cysteine-1-13C |

224054-24-4 | 97% | 25mg |

$2464.00 | 2023-12-18 | |

| Key Organics Ltd | MS-22760-5mg |

L-Cysteine-1-13C |

224054-24-4 | >97% | 5mg |

£911.13 | 2025-02-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-500581-250 mg |

L-Cysteine-1-13C, |

224054-24-4 | 250MG |

¥13,087.00 | 2023-07-11 | ||

| 1PlusChem | 1P00C3L1-5mg |

L-Cysteine-1-13C |

224054-24-4 | 97% | 5mg |

$861.00 | 2023-12-18 |

L-Cysteine-1-13C 関連文献

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

224054-24-4 (L-Cysteine-1-13C) 関連製品

- 3374-22-9(2-Amino-3-mercaptopropanoic acid)

- 4371-52-2((2R)-2-Ammonio-3-Mercaptopropanoate)

- 921-01-7(D-Cysteine)

- 52-90-4(L-Cysteine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量